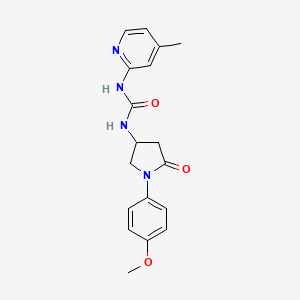

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea

Description

Properties

IUPAC Name |

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-12-7-8-19-16(9-12)21-18(24)20-13-10-17(23)22(11-13)14-3-5-15(25-2)6-4-14/h3-9,13H,10-11H2,1-2H3,(H2,19,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSGTYBUXFEPQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea is a urea derivative with potential pharmacological applications. Its structure includes a pyrrolidine ring and various substituents that may influence its biological activity. This article reviews the biological activity of this compound, focusing on its interactions, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 304.4 g/mol. The presence of the methoxy group and pyridine moiety suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₄N₂O₃ |

| Molecular Weight | 304.4 g/mol |

| CAS Number | 954651-86-6 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities, particularly as modulators of G protein-coupled receptors (GPCRs) and potential anti-inflammatory agents.

1. Modulation of FPRL-1 Receptor

The compound's structural analogs have been shown to interact with the N-formyl peptide receptor like-1 (FPRL-1) , which plays a crucial role in inflammatory processes. Activation of FPRL-1 can lead to anti-inflammatory effects by promoting the resolution of inflammation, inhibiting neutrophil migration, and enhancing monocyte clearance of apoptotic cells .

2. Anticancer Activity

Preliminary studies on pyrrolidine derivatives suggest that they may possess anticancer properties. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Case Studies

Case Study 1: Anti-inflammatory Activity

In a study investigating the anti-inflammatory properties of related compounds, it was found that certain derivatives effectively reduced inflammation markers in animal models. The activation of FPRL-1 was linked to decreased levels of pro-inflammatory cytokines, indicating a pathway through which these compounds exert their effects .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer activity of pyrrolidine derivatives, where compounds similar to our target exhibited IC50 values in the micromolar range against human cancer cell lines such as HT-29 and TK-10. These findings suggest that structural modifications can enhance biological activity, warranting further investigation into this compound's potential .

Research Findings

Recent research highlights the importance of specific functional groups in determining the biological activity of urea derivatives:

- Methoxy Group : Enhances lipophilicity and may improve receptor binding affinity.

- Pyridine Moiety : Contributes to interactions with various biological targets, potentially enhancing pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and available data for the target compound and its analogs:

Key Observations

Substituent Effects on Activity :

- The 4-methylpyridin-2-yl group in the target compound is distinct from analogs with phenyl or substituted phenyl groups (e.g., acetylphenyl in ). Pyridine-containing ureas, such as compound 83 in , exhibit anticancer activity, suggesting the target compound may share similar pharmacological profiles.

- Methoxy Positioning : The 4-methoxyphenyl group in the target compound contrasts with 3-methoxyphenyl analogs (). Meta-substitution may alter steric interactions in target binding compared to para-substitution.

Molecular weights range from 352.4 (target) to 416.5 (), with lipophilicity influenced by substituents like acetyl () or trifluoromethoxy ().

Biological Activity :

- Compound 83 () inhibits MCF-7 breast cancer cells, highlighting the role of pyridine-urea scaffolds in anticancer applications. The target compound’s 4-methylpyridin-2-yl group may similarly engage kinase targets.

- Analogs in (e.g., compound 1) demonstrate glucokinase activation, suggesting urea derivatives can target diverse pathways.

Q & A

Basic Research Question

- 1H/13C NMR : Key signals include the urea NH protons (δ 8.5–9.5 ppm, broad) and pyrrolidinone carbonyl (δ ~170 ppm in 13C NMR). The 4-methylpyridine group shows aromatic protons at δ 7.0–8.5 ppm .

- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and pyrrolidinone C=O (~1720 cm⁻¹) .

- Resolution of Conflicts : If NMR signals overlap (e.g., aromatic regions), use 2D techniques (COSY, HSQC) or deuterated solvent swaps .

What strategies are employed to evaluate the biological activity of this compound, particularly in anticancer assays?

Advanced Research Question

- In Vitro Assays : Use standardized protocols like the US-NCI 60-cell-line screen to assess antiproliferative activity. For example, pyridine-urea analogs (e.g., compound 82 in ) show IC₅₀ values <10 µM in breast cancer (MCF-7) models .

- Mechanistic Studies : Perform kinase inhibition assays (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors. Molecular docking can predict binding modes to prioritize targets .

- Data Interpretation : Compare dose-response curves across cell lines; significant variance may indicate off-target effects or metabolic instability .

How can computational methods predict the solubility and pharmacokinetic properties of this compound?

Advanced Research Question

- Solubility Prediction : Use QSPR models with descriptors like LogP (predicted ~1.7 for similar ureas) and PSA (~78.5 Ų, indicating moderate permeability) .

- ADME Profiling : Tools like SwissADME predict CYP450 metabolism (e.g., CYP3A4/2D6 susceptibility) and blood-brain barrier penetration based on molecular weight (<500 Da) and H-bond donors (<5) .

- Validation : Cross-check with experimental HPLC logD₇.₄ measurements and parallel artificial membrane permeability assays (PAMPA) .

What are the common pitfalls in characterizing the stereochemistry of the pyrrolidinone ring, and how can they be mitigated?

Advanced Research Question

- Chiral Centers : The pyrrolidinone ring may adopt multiple conformations. Use NOESY NMR to detect spatial proximity between substituents (e.g., 4-methoxyphenyl and urea groups) .

- X-ray Crystallography : If single crystals are obtained, refine anisotropic displacement parameters to confirm ring puckering. SHELXL’s TWIN/BASF commands can resolve twinning issues .

- Circular Dichroism (CD) : For enantiopure samples, compare experimental CD spectra with DFT-simulated spectra to assign absolute configuration .

How do structural modifications (e.g., substituents on phenyl/pyridine rings) impact the compound’s bioactivity and stability?

Advanced Research Question

- SAR Studies : shows that electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance anticancer activity but reduce solubility. Conversely, 4-methoxy groups improve metabolic stability .

- Stability Tests : Accelerated degradation studies (40°C/75% RH) reveal that urea bonds are prone to hydrolysis in acidic conditions. Stabilization strategies include prodrug formulations or PEGylation .

Table 1: Key Spectroscopic Data for Structural Confirmation

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| 1H NMR | Urea NH: δ 8.5–9.5 ppm (broad) | |

| 13C NMR | Pyrrolidinone C=O: δ ~170 ppm | |

| IR | Urea C=O: 1640–1680 cm⁻¹ | |

| X-ray | C–O bond length: 1.23 ± 0.02 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.